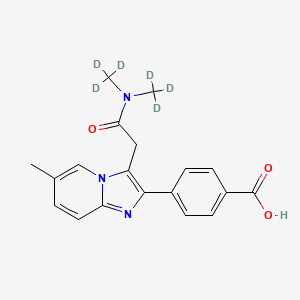

Zolpidem-d6 Phenyl-4-carboxylic Acid

Description

Properties

IUPAC Name |

4-[3-[2-[bis(trideuteriomethyl)amino]-2-oxoethyl]-6-methylimidazo[1,2-a]pyridin-2-yl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-12-4-9-16-20-18(13-5-7-14(8-6-13)19(24)25)15(22(16)11-12)10-17(23)21(2)3/h4-9,11H,10H2,1-3H3,(H,24,25)/i2D3,3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FELZONDEFBLTSP-XERRXZQWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC(=C2CC(=O)N(C)C)C3=CC=C(C=C3)C(=O)O)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(=O)CC1=C(N=C2N1C=C(C=C2)C)C3=CC=C(C=C3)C(=O)O)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676199 |

Source

|

| Record name | 4-[3-(2-{Bis[(~2~H_3_)methyl]amino}-2-oxoethyl)-6-methylimidazo[1,2-a]pyridin-2-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189868-12-9 |

Source

|

| Record name | 4-[3-(2-{Bis[(~2~H_3_)methyl]amino}-2-oxoethyl)-6-methylimidazo[1,2-a]pyridin-2-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of Zolpidem-d6 Phenyl-4-carboxylic Acid

An In-Depth Technical Guide to the Synthesis and Characterization of Zolpidem-d6 Phenyl-4-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the (ZPCA-d6). As the deuterated stable isotope-labeled internal standard for the primary metabolite of Zolpidem, ZPCA-d6 is an indispensable tool in clinical and forensic toxicology for the accurate quantification of Zolpidem exposure. This document details a proposed synthetic pathway, step-by-step experimental protocols, and a multi-faceted analytical workflow for structural confirmation and purity assessment. The guide is intended for researchers, analytical chemists, and professionals in drug metabolism and pharmacokinetics (DMPK) and toxicology who require a robust understanding of the preparation and validation of this critical reference material.

Introduction: The Analytical Imperative for a Labeled Metabolite

Zolpidem (marketed as Ambien®) is a widely prescribed nonbenzodiazepine hypnotic agent for the short-term treatment of insomnia.[1][2] Following administration, Zolpidem is rapidly absorbed and extensively metabolized by hepatic cytochrome P450 (CYP) enzymes, primarily CYP3A4, CYP2C9, and CYP1A2.[1][3][4] This biotransformation results in three main pharmacologically inactive metabolites.[2][3]

The most significant metabolic pathway is the oxidation of the methyl group on the phenyl ring, which yields Zolpidem Phenyl-4-carboxylic Acid (ZPCA).[5][6][7] ZPCA is the major metabolite detected in urine and blood, often found at significantly higher concentrations and for a longer duration than the parent drug.[6][8][9] Consequently, the detection of ZPCA is a more reliable and extended marker of Zolpidem use, a critical factor in medication compliance monitoring and forensic investigations.[6][8]

Accurate quantification of ZPCA in complex biological matrices necessitates the use of a stable isotope-labeled internal standard (SIL-IS). An ideal SIL-IS co-elutes with the analyte during chromatographic separation and exhibits identical ionization behavior in mass spectrometry, but is distinguishable by its higher mass.[10] This co-analysis corrects for variations in sample preparation, injection volume, and matrix effects, ensuring the highest degree of accuracy and precision. Zolpidem-d6 Phenyl-4-carboxylic Acid, with six deuterium atoms on the N,N-dimethyl moiety, serves this exact purpose.[11][12] Its synthesis and rigorous characterization are therefore foundational to the development of robust bioanalytical methods.

Synthesis Strategy: A Multi-Step Approach

-

Formation of the Imidazo[1,2-a]pyridine Core: Building the central heterocyclic structure of the molecule.

-

Side-Chain Elaboration and Isotopic Labeling: Introducing the acetic acid side chain and incorporating the deuterium label via amidation with N,N-dimethyl-d6-amine. This yields the intermediate, Zolpidem-d6.

-

Terminal Oxidation: Selectively oxidizing the p-tolyl methyl group of Zolpidem-d6 to the corresponding carboxylic acid to yield the final product.

This approach ensures the isotopic label is incorporated in a stable position, far from the site of the final oxidation, thus preventing any potential loss of the label.

Figure 1: Proposed three-stage synthetic pathway for Zolpidem-d6 Phenyl-4-carboxylic Acid.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of Zolpidem and related compounds.[14][15][16] All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 3.1: Synthesis of 6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine-3-acetic acid (Zolpidic Acid)

This intermediate is the direct precursor for amidation. Its synthesis is a known multi-step process from the core imidazo[1,2-a]pyridine structure.[15]

-

Imidazo[1,2-a]pyridine Formation:

-

To a solution of 2-amino-5-methylpyridine in ethanol, add an equimolar amount of 2-bromo-1-(p-tolyl)ethan-1-one and sodium bicarbonate.

-

Reflux the mixture for 4-6 hours until TLC analysis indicates the consumption of starting materials.

-

Cool the reaction, filter the solids, and concentrate the filtrate under reduced pressure. Recrystallize the crude product from ethanol to yield 6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine.

-

-

Side-Chain Introduction (via Mannich, Cyanation, Hydrolysis):

-

The 6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine is subjected to a Mannich reaction using dimethylamine and formaldehyde in acetic acid to introduce a dimethylaminomethyl group at the 3-position.[14]

-

This intermediate is converted to its quaternary ammonium salt with methyl iodide, followed by nucleophilic substitution with sodium cyanide to yield the nitrile, 6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine-3-acetonitrile.

-

The nitrile is then hydrolyzed under strong acidic (e.g., 50% H₂SO₄) or basic conditions, followed by neutralization to precipitate the desired product, 6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine-3-acetic acid (Zolpidic Acid).[14]

-

Protocol 3.2: Synthesis of Zolpidem-d6

-

Acid Chloride Formation:

-

Suspend Zolpidic Acid (1 equivalent) in anhydrous dichloromethane (DCM).

-

Add thionyl chloride (SOCl₂, 1.5 equivalents) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours until the solution becomes clear.

-

Remove the solvent and excess SOCl₂ under reduced pressure to obtain the crude acid chloride.

-

-

Amidation:

-

Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

-

In a separate flask, prepare a solution of N,N-dimethyl-d6-amine hydrochloride (1.2 equivalents) and triethylamine (2.5 equivalents) in DCM.

-

Add the amine solution dropwise to the acid chloride solution at 0 °C.

-

Stir the reaction mixture at room temperature overnight.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield crude Zolpidem-d6. Purify by column chromatography (silica gel, ethyl acetate/hexanes gradient).

-

Protocol 3.3: Synthesis of Zolpidem-d6 Phenyl-4-carboxylic Acid

-

Oxidation:

-

Dissolve Zolpidem-d6 (1 equivalent) in a mixture of pyridine and water.

-

Heat the solution to 80-90 °C.

-

Add potassium permanganate (KMnO₄, 3-4 equivalents) portion-wise over 2-3 hours, maintaining the temperature. The deep purple color should dissipate as the reaction proceeds.

-

After the addition is complete, continue heating for another 2-4 hours until TLC or LC-MS analysis shows complete consumption of the starting material.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and filter through a pad of celite to remove manganese dioxide (MnO₂).

-

Acidify the filtrate to pH 3-4 with 6M HCl. A precipitate should form.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure Zolpidem-d6 Phenyl-4-carboxylic Acid.

-

Characterization and Quality Control

A multi-technique approach is essential to unambiguously confirm the identity, purity, and isotopic enrichment of the final compound.

Figure 2: Analytical workflow for the comprehensive characterization of ZPCA-d6.

Protocol 4.1: Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight and verify the isotopic incorporation.

-

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive mode is recommended.[6][9][17]

-

Procedure:

-

Dissolve a small sample in a suitable solvent (e.g., methanol).

-

Infuse directly or inject into an LC-MS/MS system.

-

Acquire full scan mass spectra to identify the protonated molecular ion [M+H]⁺.

-

Perform product ion scans (MS/MS) on the parent ion to confirm fragmentation patterns, which should be consistent with the unlabeled standard, but with mass shifts corresponding to the deuterated fragment.

-

-

Expected Results: The [M+H]⁺ ion should be observed at m/z 344.2, which is 6 mass units higher than the unlabeled ZPCA (m/z 338.1). The isotopic purity can be estimated by comparing the signal intensity of the d6 species to any residual d0 to d5 species.

Protocol 4.2: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To provide definitive structural confirmation and locate the deuterium labels.[18]

-

Method: ¹H NMR and ¹³C NMR spectra should be acquired in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Procedure:

-

Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated solvent.

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (≥400 MHz).

-

-

Expected Results:

-

¹H NMR: The spectrum should resemble that of unlabeled ZPCA, with characteristic aromatic and aliphatic signals. Critically, the sharp singlet corresponding to the N,N-dimethyl protons (typically around δ 3.0 ppm in Zolpidem) should be completely absent or reduced to trace levels, confirming successful deuteration.

-

¹³C NMR: The spectrum will confirm the carbon backbone. The signals for the deuterated methyl carbons will appear as a multiplet (due to C-D coupling) and will be significantly less intense than their protonated counterparts.

-

Protocol 4.3: High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the chemical purity of the compound.

-

Method: A reversed-phase HPLC method with UV detection is appropriate.[19][20][21]

-

Procedure:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH 5.0) and an organic solvent (e.g., acetonitrile or methanol).[19]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to a wavelength of high absorbance for the chromophore (e.g., 245 nm).[20][21]

-

Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

-

-

Expected Results: The chromatogram should show a single major peak with a purity level of ≥98%.

Summary of Characterization Data

| Parameter | Technique | Expected Result |

| Identity | ||

| Molecular Weight | LC-MS | [M+H]⁺ at m/z 344.2.[11][12] |

| Structure | ¹H & ¹³C NMR | Spectrum consistent with ZPCA structure, with absence of N-(CH₃)₂ signal in ¹H NMR. |

| Purity | ||

| Chemical Purity | HPLC-UV | ≥98% by area normalization. |

| Isotopic Purity | LC-MS | ≥99% deuterium incorporation. |

Conclusion

The synthesis and rigorous characterization of Zolpidem-d6 Phenyl-4-carboxylic Acid are paramount for the advancement of reliable bioanalytical methods in toxicology and clinical chemistry. The proposed synthetic pathway offers a logical and feasible route to this essential internal standard. By employing a comprehensive analytical workflow combining mass spectrometry, NMR spectroscopy, and chromatography, researchers can ensure the identity, purity, and isotopic integrity of the material. This self-validating system of characterization provides the necessary confidence for its use in demanding quantitative applications, ultimately contributing to a more accurate understanding of Zolpidem's pharmacokinetics and a higher standard of forensic analysis.

References

-

Zolpidem metabolism in vitro: responsible cytochromes, chemical inhibitors, and in vivo correlations. National Institutes of Health (NIH). Available at: [Link]

-

Zolpidem. Wikipedia. Available at: [Link]

-

KINETICS OF ZOLPIDEM AND ITS METABOLITE AFTER SINGLE DOSE ORAL ADMINISTRATION. Farmacia Journal. Available at: [Link]

-

Molecular Modelling Analysis of the Metabolism of Zolpidem. Science Alert. Available at: [Link]

-

Zolpidem and Zolpidem Carboxylic Acid Results from Medication Monitoring. Oxford Academic, Journal of Analytical Toxicology. Available at: [Link]

-

Comparative UV-Spectroscopy and HPLC Methods for Content Analysis of Zolpidem Tartrate in Solid Dosage Forms. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

Rapid HPLC Method for Determination of Zolpidem and Its Degradation Product in Tablets Using a Monolithic Column. Oxford Academic, Journal of Chromatographic Science. Available at: [Link]

-

Determination of zolpidem phenyl-4-carboxylic acid and zolpidem 6-carboxylic acid in hair using gas chromatography-electron ionization-tandem mass spectrometry. PubMed. Available at: [Link]

-

A Rapid HPLC Method for Determination of Zolpidem and Its Degradation Product in Tablets Using a Monolithic Column. Oxford Academic. Available at: [Link]

-

A Rapid HPLC Method for Determination of Zolpidem and Its Degradation Product in Tablets Using a Monolithic Column. ResearchGate. Available at: [Link]

-

Major Metabolites of Zolpidem: Expeditious Synthesis and Mass Spectra. PubMed. Available at: [Link]

-

Quantitation of zolpidem in biological fluids by electro-driven microextraction combined with HPLC-UV analysis. PubMed Central. Available at: [Link]

-

LC-MS-MS with Post-Column Reagent Addition for the Determination of Zolpidem and its Metabolite Zolpidem Phenyl-4-carboxylic Acid in Oral Fluid after a Single Dose. ResearchGate. Available at: [Link]

-

Zolpidem and zolpidem phenyl-4-carboxylic acid pharmacokinetics in oral fluid after a single dose. PubMed. Available at: [Link]

-

Zolpidem-d6 Phenyl-4-carboxylic Acid. PubChem. Available at: [Link]

-

Zolpidem phenyl-4-carboxylic acid. Cerilliant. Available at: [Link]

-

A novel and efficient process for the preparation of zolpidem, an insomnia drug. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

A simple, efficient and scalable synthesis of hypnotic agent, zolpidem. Arkivoc. Available at: [Link]

-

Zolpidem Phenyl-4-carboxylic acid-D4. Cerilliant. Available at: [Link]

-

Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry. National Institutes of Health (NIH). Available at: [Link]

-

A Simple and Rapid Method for the Identification of Zolpidem Carboxylic Acid in Urine. ResearchGate. Available at: [Link]

-

Determining zolpidem compliance: urinary metabolite detection and prevalence in chronic pain patients. PubMed. Available at: [Link]

-

NMR Spectroscopy for Metabolomics Research. MDPI. Available at: [Link]

-

Rapid determination of benzodiazepines, zolpidem and their metabolites in urine using direct injection liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]

Sources

- 1. Zolpidem - Wikipedia [en.wikipedia.org]

- 2. scialert.net [scialert.net]

- 3. Zolpidem metabolism in vitro: responsible cytochromes, chemical inhibitors, and in vivo correlations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ark-tdm.com [ark-tdm.com]

- 5. chem.ubbcluj.ro [chem.ubbcluj.ro]

- 6. academic.oup.com [academic.oup.com]

- 7. Zolpidem phenyl-4-carboxylic acid | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 8. unitedchem.com [unitedchem.com]

- 9. Determining zolpidem compliance: urinary metabolite detection and prevalence in chronic pain patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Zolpidem-d6 Phenyl-4-carboxylic Acid | LGC Standards [lgcstandards.com]

- 12. Zolpidem-d6 Phenyl-4-carboxylic Acid | C19H19N3O3 | CID 46783281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Major metabolites of zolpidem: expeditious synthesis and mass spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jocpr.com [jocpr.com]

- 15. arkat-usa.org [arkat-usa.org]

- 16. Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Rapid determination of benzodiazepines, zolpidem and their metabolites in urine using direct injection liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. turkjps.org [turkjps.org]

- 20. academic.oup.com [academic.oup.com]

- 21. academic.oup.com [academic.oup.com]

An In-Depth Technical Guide to Zolpidem-d6 Phenyl-4-carboxylic Acid: Properties, Analysis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Labeled Metabolite

Zolpidem, widely known under trade names such as Ambien®, is a non-benzodiazepine hypnotic agent used for the short-term treatment of insomnia. The primary route of its metabolism in the human body involves oxidation to form several metabolites, with Zolpidem Phenyl-4-carboxylic Acid being the most prominent.[1][2] Understanding the pharmacokinetics of Zolpidem necessitates the accurate quantification of both the parent drug and its metabolites in biological matrices.

Zolpidem-d6 Phenyl-4-carboxylic Acid is a stable isotope-labeled version of this major metabolite. The incorporation of six deuterium atoms provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based bioanalytical methods.[3] Its near-identical chemical and physical properties to the endogenous analyte ensure that it behaves similarly during sample preparation and analysis, thereby correcting for variability and enhancing the accuracy and precision of quantification.[4][5][6]

Chemical and Physical Properties

A thorough understanding of the chemical and physical characteristics of Zolpidem-d6 Phenyl-4-carboxylic Acid is fundamental to its effective use in a laboratory setting.

Chemical Identity

| Property | Value | Source |

| Chemical Name | 4-[3-[2-[bis(trideuteriomethyl)amino]-2-oxoethyl]-6-methylimidazo[1,2-a]pyridin-2-yl]benzoic acid | [7] |

| Synonyms | Zolpidem-d6 Carboxylic Acid; SL 84.0589-d6 | [8] |

| CAS Number | 1189868-12-9 | [7][8] |

| Molecular Formula | C₁₉H₁₃D₆N₃O₃ | [8][9] |

| Molecular Weight | 343.41 g/mol | [8][9] |

Physicochemical Properties

| Property | Value | Source |

| Appearance | White to Off-White Solid | [8] |

| Melting Point | >200°C (with decomposition) | [10] |

| Solubility | Slightly soluble in Methanol (with heating) | [10] |

| Storage Temperature | 2-8°C or -20°C (refrigerator or freezer) | [8][11] |

Synthesis and Stability

Synthesis Pathway

The synthesis of Zolpidem-d6 Phenyl-4-carboxylic Acid is a multi-step process that typically involves the synthesis of the non-labeled carboxylic acid metabolite followed by the introduction of deuterium atoms, or the use of deuterated starting materials. A general conceptual pathway is outlined below. The synthesis of the core imidazopyridine structure can be achieved through the condensation of a substituted 2-amino-5-methylpyridine with a bromo-acetyl derivative.[12][13] The carboxylic acid moiety is typically introduced via a suitable precursor. The deuterium labels are incorporated into the N,N-dimethylamino group, often by using deuterated methylating agents.

Caption: Conceptual synthesis pathway for Zolpidem-d6 Phenyl-4-carboxylic Acid.

Chemical Stability and Degradation

Forced degradation studies on the parent compound, Zolpidem, have shown that it is susceptible to degradation under acidic, basic, and photolytic conditions.[11][14] The primary degradation product under hydrolytic conditions is the corresponding carboxylic acid (Zolpidem Phenyl-4-carboxylic Acid).[10][15] This suggests that while the carboxylic acid metabolite is a product of degradation, it is relatively stable under these conditions. However, prolonged exposure to harsh acidic or basic environments, or intense light, should be avoided to maintain the integrity of the analytical standard.[11]

Analytical Methodologies

The primary application of Zolpidem-d6 Phenyl-4-carboxylic Acid is as an internal standard in quantitative bioanalysis. Below are detailed protocols for its use in LC-MS/MS and GC-MS methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the quantification of Zolpidem and its metabolites in biological matrices due to its high sensitivity and selectivity.[16][17]

-

To 1 mL of urine or plasma, add a known concentration of Zolpidem-d6 Phenyl-4-carboxylic Acid internal standard.

-

Precondition a mixed-mode solid-phase extraction cartridge.

-

Load the sample onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the analyte and internal standard with an appropriate solvent mixture.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.[16][18]

| Parameter | Typical Conditions |

| LC Column | C18 or Phenyl-Hexyl reversed-phase column |

| Mobile Phase | Gradient elution with a mixture of acetonitrile and water containing a modifier like formic acid or ammonium acetate |

| Flow Rate | 0.2-0.5 mL/min |

| Injection Volume | 5-20 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| MS/MS Transitions | Specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard are monitored. |

Example MS/MS Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Zolpidem Phenyl-4-carboxylic Acid | 338.2 | [To be determined empirically] |

| Zolpidem-d6 Phenyl-4-carboxylic Acid | 344.2 | [To be determined empirically] |

Note: Specific m/z values should be optimized in the laboratory.

Caption: A typical LC-MS/MS workflow for the analysis of Zolpidem Phenyl-4-carboxylic Acid.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of Zolpidem and its metabolites, though it often requires derivatization to improve the volatility and thermal stability of the analytes.[19][20]

-

Perform an initial extraction of the analyte and internal standard from the biological matrix, similar to the LC-MS/MS procedure.

-

After evaporation of the solvent, the dried residue must be derivatized. Common derivatizing agents for carboxylic acids and secondary amines include silylating agents (e.g., BSTFA) or acylating agents.[19]

-

The derivatized sample is then reconstituted in a suitable solvent for GC-MS injection.

| Parameter | Typical Conditions |

| GC Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | A temperature gradient is used to separate the analytes. |

| Ionization Mode | Electron Ionization (EI) |

| MS Detection | Selected Ion Monitoring (SIM) or full scan mode |

Rationale for Use as an Internal Standard

The use of a stable isotope-labeled internal standard, such as Zolpidem-d6 Phenyl-4-carboxylic Acid, is considered the gold standard in quantitative mass spectrometry for several key reasons:

-

Correction for Matrix Effects: Biological samples are complex matrices that can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. Since the deuterated standard has nearly identical physicochemical properties to the analyte, it is affected by the matrix in the same way, allowing for accurate correction.[4][5]

-

Compensation for Sample Loss: During the multi-step sample preparation process (extraction, evaporation, reconstitution), some sample loss is inevitable. The deuterated internal standard is lost at the same rate as the analyte, ensuring that the ratio of analyte to internal standard remains constant.[21]

-

Improved Precision and Accuracy: By accounting for variations in sample preparation and instrument response, the use of a deuterated internal standard significantly improves the precision and accuracy of the analytical method.[21]

Caption: The principle of using a deuterated internal standard for accurate quantification.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended by the supplier (typically 2-8°C or -20°C).[8][11]

Conclusion

Zolpidem-d6 Phenyl-4-carboxylic Acid is an indispensable tool for researchers and scientists in the fields of pharmacology, toxicology, and clinical chemistry. Its properties as a stable isotope-labeled internal standard allow for the development of robust, accurate, and precise bioanalytical methods for the quantification of Zolpidem's major metabolite. This guide has provided a comprehensive overview of its chemical and physical properties, detailed analytical protocols, and the scientific rationale for its use, empowering professionals in drug development and analysis to employ this critical reagent with confidence and expertise.

References

-

ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

-

Unknown Author. (n.d.). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification?. [Link]

-

Unknown Author. (2025, August 7). Stress degradation studies on zolpidem tartrate using LC-DAD and LC-MS methods. ResearchGate. [Link]

-

Unknown Author. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research. [Link]

-

Unknown Author. (n.d.). A proposed degradation pathway of zolpidem tartrate. ResearchGate. [Link]

-

Unknown Author. (n.d.). Stability-indicating RP-HPLC Method for the determination of Zolpidem tartrate and identification of its degradation products. Journal of Chemical and Pharmaceutical Research. [Link]

-

Schwope, D. M., et al. (2014, October 1). Determining zolpidem compliance: Urinary metabolite detection and prevalence in chronic pain patients. Journal of Analytical Toxicology. [Link]

-

Unknown Author. (n.d.). Quantitation of zolpidem in biological fluids by electro-driven microextraction combined with HPLC-UV analysis. PubMed Central. [Link]

-

Pharmaffiliates. (n.d.). Zolpidem-d6 Phenyl-4-carboxylic Acid. [Link]

-

Ring, P. R., & Wu, S. T. (n.d.). Validation of a method for the determination of zolpidem in human plasma using LC with fluorescence detection. PubMed. [Link]

-

ResearchGate. (2025, August 6). Determining Zolpidem Compliance: Urinary Metabolite Detection and Prevalence in Chronic Pain Patients. [Link]

-

Yamaguchi, K., et al. (2022, January 4). Qualitative analysis of 7- and 8-hydroxyzolpidem and discovery of novel zolpidem metabolites in postmortem urine using liquid chromatography–tandem mass spectrometry. PubMed Central. [Link]

-

Baggi, T. R. (2012, January 1). Forced Oxidative Degradation Study of Zolpidem Tartrate by HPLC. ResearchGate. [Link]

-

Kwon, N. H., et al. (n.d.). Determination of zolpidem phenyl-4-carboxylic acid and zolpidem 6-carboxylic acid in hair using gas chromatography-electron ionization-tandem mass spectrometry. PubMed. [Link]

-

Reisfield, G. M., et al. (2018, May 10). Zolpidem and Zolpidem Carboxylic Acid Results from Medication Monitoring. Journal of Analytical Toxicology. [Link]

-

Feng, X., et al. (2025, August 6). LC-MS-MS with Post-Column Reagent Addition for the Determination of Zolpidem and its Metabolite Zolpidem Phenyl-4-carboxylic Acid in Oral Fluid after a Single Dose. ResearchGate. [Link]

-

Eswaraiah, P., et al. (n.d.). A novel and efficient process for the preparation of zolpidem, an insomnia drug. JOCPR. [Link]

-

Axios Research. (n.d.). Zolpidem Carbaldehyde. [Link]

-

Unknown Author. (n.d.). A simple, efficient and scalable synthesis of hypnotic agent, zolpidem. Arkivoc. [Link]

-

Lewis, J. H., & Vine, J. H. (2025, August 9). A Simple and Rapid Method for the Identification of Zolpidem Carboxylic Acid in Urine. ResearchGate. [Link]

-

PubChem. (n.d.). Zolpidem-d6 Phenyl-4-carboxylic Acid. [Link]

-

Unknown Author. (2020, July 10). Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry. National Institutes of Health. [Link]

-

Restek. (n.d.). Zolpidem phenyl-4-carboxylic acid. [Link]

-

SOFT-DFC Committee. (n.d.). SOFT-DFC Snapshot – Zolpidem. [Link]

-

Feng, X., et al. (n.d.). Zolpidem and zolpidem phenyl-4-carboxylic acid pharmacokinetics in oral fluid after a single dose. PubMed. [Link]

-

Reisfield, G. M., et al. (2018, May 10). Zolpidem and Zolpidem Carboxylic Acid Results from Medication Monitoring. ResearchGate. [Link]

-

Cerilliant. (n.d.). Zolpidem phenyl-4-carboxylic acid. [Link]

Sources

- 1. ark-tdm.com [ark-tdm.com]

- 2. soft-tox.org [soft-tox.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Zolpidem-d6 Phenyl-4-carboxylic Acid | C19H19N3O3 | CID 46783281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. Zolpidem-d6 Phenyl-4-carboxylic Acid | LGC Standards [lgcstandards.com]

- 10. acgpubs.org [acgpubs.org]

- 11. researchgate.net [researchgate.net]

- 12. jocpr.com [jocpr.com]

- 13. arkat-usa.org [arkat-usa.org]

- 14. researchgate.net [researchgate.net]

- 15. jocpr.com [jocpr.com]

- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 17. academic.oup.com [academic.oup.com]

- 18. researchgate.net [researchgate.net]

- 19. Determination of zolpidem phenyl-4-carboxylic acid and zolpidem 6-carboxylic acid in hair using gas chromatography-electron ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. texilajournal.com [texilajournal.com]

An In-depth Technical Guide to the Structure Elucidation and Confirmation of Zolpidem-d6 Phenyl-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, technically-grounded framework for the definitive structure elucidation and confirmation of Zolpidem-d6 Phenyl-4-carboxylic Acid. As a stable isotope-labeled internal standard (SIL-IS), this molecule is a critical reagent in high-throughput bioanalytical assays, where its unequivocal identification is paramount for data integrity and regulatory compliance. We present an orthogonal analytical strategy, integrating High-Resolution Mass Spectrometry (HRMS), Tandem Mass Spectrometry (MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each methodology is detailed with field-proven protocols and causality-driven explanations, establishing a self-validating system for structure confirmation. This document serves as a blueprint for scientists engaged in the characterization of critical reagents for drug metabolism and pharmacokinetic (DMPK) studies.

Introduction: The Critical Role of a Well-Characterized Internal Standard

Zolpidem (marketed as Ambien®) is a widely prescribed nonbenzodiazepine hypnotic agent.[1] Its metabolism in humans is extensive, primarily mediated by cytochrome P450 enzymes (CYP3A4, CYP2C9, CYP1A2) leading to several inactive metabolites.[2][3][4] One of the major metabolites is Zolpidem Phenyl-4-carboxylic Acid (ZPCA), formed by the oxidation of the methyl group on the phenyl ring.[1][5][6][7]

In regulated bioanalysis, particularly for pharmacokinetic studies, the concentration of drugs and their metabolites in biological matrices is measured using liquid chromatography-mass spectrometry (LC-MS). To ensure accuracy and precision, a stable isotope-labeled internal standard (SIL-IS) is employed.[8][9][10] A SIL-IS is chemically identical to the analyte but has a greater mass due to the incorporation of heavy isotopes (e.g., ²H/D, ¹³C, ¹⁵N).[9][11][12] It is added at a known concentration to every sample, correcting for variability during sample preparation and analysis.[9][13][14]

Zolpidem-d6 Phenyl-4-carboxylic Acid is designed for this purpose. The "-d6" designation implies the incorporation of six deuterium atoms. The structural integrity, isotopic purity, and exact location of these deuterium labels must be rigorously confirmed. An improperly characterized standard can compromise the validity of an entire clinical study. This guide details the authoritative, multi-technique approach required for this confirmation, in line with regulatory expectations for bioanalytical method validation.[15][16][17][18]

Postulated Structure and Orthogonal Analytical Strategy

Based on chemical nomenclature and common synthetic strategies for deuterated standards, the postulated structure of Zolpidem-d6 Phenyl-4-carboxylic Acid is presented below. The deuterium labels are strategically placed on the N,N-dimethyl group, a site that is not metabolically labile and where the deuterium atoms are not susceptible to back-exchange with protons from the solvent.[12][19]

Postulated Structure: 4-[3-[2-[bis(trideuteriomethyl)amino]-2-oxoethyl]-6-methylimidazo[1,2-a]pyridin-2-yl]benzoic acid.[20]

-

Molecular Formula: C₁₉H₁₃D₆N₃O₃

-

Monoisotopic Mass: 343.18 Da

To confirm this structure, we employ an orthogonal analytical strategy. This involves using multiple, independent analytical techniques where each method provides a different piece of the structural puzzle.[21][22][23] The convergence of data from these disparate methods provides a high degree of confidence in the final assignment.

Sources

- 1. Zolpidem - Wikipedia [en.wikipedia.org]

- 2. Zolpidem metabolism in vitro: responsible cytochromes, chemical inhibitors, and in vivo correlations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Zolpidem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. scialert.net [scialert.net]

- 6. Zolpidem carboxylic acid | C19H19N3O3 | CID 11966044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Zolpidem phenyl-4-carboxylic acid | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 8. scispace.com [scispace.com]

- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. crimsonpublishers.com [crimsonpublishers.com]

- 15. fda.gov [fda.gov]

- 16. labs.iqvia.com [labs.iqvia.com]

- 17. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]

- 18. fda.gov [fda.gov]

- 19. hilarispublisher.com [hilarispublisher.com]

- 20. Zolpidem-d6 Phenyl-4-carboxylic Acid | C19H19N3O3 | CID 46783281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. Structure Elucidation of Unknown Metabolites in Metabolomics by Combined NMR and MS/MS Prediction (Journal Article) | OSTI.GOV [osti.gov]

- 22. researchgate.net [researchgate.net]

- 23. Structure Elucidation of Unknown Metabolites in Metabolomics by Combined NMR and MS/MS Prediction [mdpi.com]

mass spectrometry fragmentation pattern of Zolpidem-d6 Phenyl-4-carboxylic Acid

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Zolpidem-d6 Phenyl-4-carboxylic Acid

Authored by a Senior Application Scientist

Introduction: The Critical Role of a Labeled Metabolite in Bioanalysis

Zolpidem, marketed under brand names like Ambien®, is a widely prescribed nonbenzodiazepine hypnotic for the short-term treatment of insomnia.[1][2] Its therapeutic use and potential for misuse necessitate robust and accurate analytical methods for its detection in biological matrices. Following administration, zolpidem is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, with CYP3A4 playing a dominant role.[1][3][4] Less than 1% of the parent drug is excreted unchanged.[1] The major urinary metabolite, Zolpidem Phenyl-4-carboxylic Acid (ZPCA), is of paramount importance in clinical and forensic toxicology as it provides a longer detection window than the parent compound.[2][5]

For quantitative analysis using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the use of a stable isotope-labeled (SIL) internal standard is the gold standard. It corrects for variations in sample preparation and matrix effects, ensuring the highest degree of accuracy and precision. Zolpidem-d6 Phenyl-4-carboxylic Acid is the deuterated analogue of ZPCA, specifically designed for this purpose.[6][7] Understanding its unique fragmentation pattern under mass spectrometric analysis is not merely an academic exercise; it is fundamental to developing sensitive, specific, and reliable quantitative assays. This guide provides a detailed exploration of the fragmentation behavior of this critical analytical standard, grounded in the principles of mass spectrometry and the known chemical properties of the zolpidem structure.

Molecular Structure and Isotopic Labeling

The key to predicting the fragmentation of Zolpidem-d6 Phenyl-4-carboxylic Acid lies in its structure and the precise location of the deuterium labels. The six deuterium atoms replace the six hydrogen atoms on the two methyl groups of the N,N-dimethylacetamide side chain.[8][9] This placement is strategic; it ensures the label is in a stable part of the molecule that is less likely to undergo back-exchange, yet its impact on the mass of key fragments is predictable and analytically useful.

| Property | Value | Source |

| Analyte Name | Zolpidem-d6 Phenyl-4-carboxylic Acid | [8] |

| Molecular Formula | C₁₉H₁₃D₆N₃O₃ | [8] |

| CAS Number | 1189868-12-9 | [8][9] |

| Exact Monoisotopic Mass | 343.1803 Da | [8][9] |

| Molecular Weight | 343.41 g/mol | [8][9] |

| Unlabeled Analogue | Zolpidem Phenyl-4-carboxylic acid (ZPCA) | [10] |

| Unlabeled MW | 337.37 g/mol | [10] |

The Logic of Fragmentation: Causality in Collision-Induced Dissociation (CID)

In tandem mass spectrometry, we isolate a specific ion—in this case, the protonated molecule [M+H]⁺—and subject it to controlled energetic collisions with an inert gas like argon or nitrogen. This process, known as Collision-Induced Dissociation (CID), imparts internal energy to the ion, causing it to break apart at its most labile bonds. The resulting fragment ions are then analyzed to create a fragmentation spectrum.

The fragmentation pathways are not random; they are governed by fundamental chemical principles:

-

Charge Stabilization: Fragmentation preferentially occurs to form stable product ions, such as those where the charge can be delocalized through resonance.

-

Neutral Loss: The loss of small, stable neutral molecules (e.g., H₂O, CO, CO₂) is a common and energetically favorable process.

-

Structural Motifs: Specific functional groups exhibit characteristic fragmentation patterns. Aromatic carboxylic acids, for instance, are known to readily lose water (18 Da) and carbon monoxide (28 Da).[11][12][13] The amide bond is also a common cleavage site.

For Zolpidem-d6 Phenyl-4-carboxylic Acid, we anticipate fragmentation to occur primarily at two locations: the carboxylic acid group on the phenyl ring and the deuterated N,N-dimethylacetamide side chain. The core imidazopyridine ring system is notably stable, a characteristic observed in the fragmentation of the parent drug, zolpidem.[14][15]

Predicted Fragmentation Pathway of [M+H]⁺

Upon introduction into the mass spectrometer using a soft ionization technique like electrospray ionization (ESI) in positive mode, Zolpidem-d6 Phenyl-4-carboxylic Acid will readily form the protonated molecular ion, [M+H]⁺, with an expected mass-to-charge ratio (m/z) of 344.2. The subsequent CID of this precursor ion is predicted to follow several key pathways, as illustrated below.

Caption: Predicted CID fragmentation pathways for Zolpidem-d6 Phenyl-4-carboxylic Acid.

-

Pathway 1: Sequential Losses from the Carboxylic Acid Group

-

Initial Loss of Water: A hallmark of carboxylic acid fragmentation is the facile loss of a water molecule (H₂O). The protonated precursor ion at m/z 344.2 is expected to readily lose 18 Da, yielding a prominent fragment ion (Fragment A) at m/z 326.2 . This is a highly favorable pathway.

-

Subsequent Loss of Carbon Monoxide: Following the initial water loss, the resulting acylium ion can undergo further fragmentation by losing carbon monoxide (CO). This would result in a product ion (Fragment B) at m/z 298.2 (326.2 - 28).

-

-

Pathway 2: Cleavage of the Acetamide Side Chain

-

Alpha Cleavage: A significant fragmentation is predicted from the cleavage of the bond between the imidazopyridine ring and the acetamide side chain. This involves the loss of the neutral N,N-di(trideuteriomethyl)acetamide moiety (•CH₂C(=O)N(CD₃)₂). This cleavage results in a highly stable, resonance-delocalized product ion (Fragment C) at m/z 269.1 . The mass of the neutral loss is 88 Da, reflecting the presence of the six deuterium atoms. This fragment is particularly useful for structural confirmation as it pinpoints the location of the deuterated label.

-

Experimental Protocol: A Self-Validating System

A robust analytical method relies on a well-defined and reproducible experimental protocol. The following serves as a template for the quantitative analysis of ZPCA using its deuterated internal standard. The causality behind these choices is to achieve optimal chromatographic separation from matrix interferences and maximal sensitivity in the mass spectrometer.

Sample Preparation (Standard Solution)

-

Stock Solution: Accurately weigh and dissolve Zolpidem-d6 Phenyl-4-carboxylic Acid in a suitable solvent (e.g., methanol or acetonitrile) to prepare a 1 mg/mL primary stock solution.

-

Working Solution: Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to create a working internal standard solution at a concentration appropriate for the expected analyte levels (e.g., 100 ng/mL). The choice of formic acid is to ensure efficient protonation of the analyte in the ESI source.

Liquid Chromatography (LC) Conditions

The goal of the LC method is to achieve a sharp, symmetrical peak for the analyte, well-separated from other components in the sample matrix. A C18 reversed-phase column is a common and effective choice.

| Parameter | Recommended Setting | Rationale |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides excellent retention and separation for moderately polar molecules. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier promotes ionization and improves peak shape. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic solvent for reversed-phase chromatography. |

| Gradient | 5% B to 95% B over 5 minutes | A gradient elution ensures that both early and late-eluting compounds are effectively separated and eluted as sharp peaks. |

| Flow Rate | 0.4 mL/min | Optimal for a 2.1 mm ID column to ensure efficient separation without excessive pressure. |

| Column Temperature | 40 °C | Improves peak shape and reduces viscosity, leading to better reproducibility. |

| Injection Volume | 5 µL | A small volume minimizes potential column overload and peak distortion. |

Mass Spectrometry (MS) Conditions

The MS is operated in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity. This involves monitoring specific precursor → product ion transitions.

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is ideal for polar, ionizable molecules. Positive mode is selected due to the presence of basic nitrogen atoms that are readily protonated. |

| Scan Type | Multiple Reaction Monitoring (MRM) | Provides the highest sensitivity and selectivity by monitoring only specific ion transitions, filtering out chemical noise. |

| Collision Gas | Argon | An inert gas used to induce fragmentation (CID). |

| Capillary Voltage | 3.5 kV | Optimized to achieve stable and efficient ion generation. |

| Source Temperature | 150 °C | Helps in desolvation of the ESI droplets. |

| Desolvation Temp. | 400 °C | Ensures complete evaporation of solvent from the ions before they enter the mass analyzer. |

Data Interpretation: Expected MRM Transitions

Based on the predicted fragmentation pathways, the following MRM transitions would be selected for the quantitative method. The primary transition (quantifier) should be the most intense and reproducible, while a secondary transition (qualifier) confirms the identity of the compound.

| Compound | Transition Type | Precursor Ion (m/z) | Product Ion (m/z) | Rationale |

| Zolpidem-d6 Phenyl-4-carboxylic Acid (IS) | Quantifier | 344.2 | 298.2 | Corresponds to the loss of H₂O and CO, a robust and high-intensity pathway. |

| Qualifier | 344.2 | 326.2 | Confirms the initial loss of water. | |

| Zolpidem Phenyl-4-carboxylic Acid (Analyte) | Quantifier | 338.2 | 292.2 | The corresponding non-deuterated transition (loss of H₂O and CO). |

| Qualifier | 338.2 | 320.2 | The corresponding non-deuterated transition (loss of H₂O). |

Conclusion

Zolpidem-d6 Phenyl-4-carboxylic Acid is an indispensable tool for the accurate quantification of zolpidem exposure. Its mass spectrometric fragmentation is predictable and governed by the established chemistry of its functional groups. The primary fragmentation pathways in positive ion ESI-MS/MS involve sequential neutral losses of water and carbon monoxide from the carboxylic acid moiety and a characteristic cleavage of the deuterated N,N-dimethylacetamide side chain. By leveraging a detailed understanding of these fragmentation channels, researchers and toxicologists can develop highly specific and robust LC-MS/MS methods. This ensures the integrity and reliability of data in both clinical monitoring and forensic investigations, where precision is not just a goal, but a requirement.

References

-

JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

-

von Moltke, L. L., Greenblatt, D. J., Granda, B. W., Duan, S. X., & Shader, R. I. (1999). Zolpidem metabolism in vitro: responsible cytochromes, chemical inhibitors, and in vivo correlations. British Journal of Clinical Pharmacology, 48(1), 89–97. Retrieved from [Link]

-

Wikipedia. (n.d.). Zolpidem. Retrieved from [Link]

-

JoVE. (2024). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

Vlase, L., Imre, S., Leucuta, S., & Muntean, D. (2011). KINETICS OF ZOLPIDEM AND ITS METABOLITE AFTER SINGLE DOSE ORAL ADMINISTRATION. Farmacia, 59(2), 178-188. Retrieved from [Link]

-

LibreTexts Chemistry. (2021). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Huq, F. (2008). Molecular Modelling Analysis of the Metabolism of Zolpidem. Journal of Pharmacology and Toxicology, 3(2), 93-101. Retrieved from [Link]

-

Heltsley, R., DePriest, A., Black, D. L., Robert, T., & Caplan, Y. H. (2018). Zolpidem and Zolpidem Carboxylic Acid Results from Medication Monitoring. Journal of Analytical Toxicology, 42(8), 534–539. Retrieved from [Link]

-

YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). Zolpidem-d6 Phenyl-4-carboxylic Acid. Retrieved from [Link]

-

Dinescu, C., Ionita, P., & Radu, G. L. (2013). Simultaneous ESI-APCI+ ionization and fragmentation pathways for nine benzodiazepines and zolpidem using single quadrupole LC-MS. Drug Testing and Analysis, 6(5), 447-455. Retrieved from [Link]

-

Tumpa, A., Starek, M., & Krzek, J. (2014). Stress degradation studies on zolpidem tartrate using LC-DAD and LC-MS methods. Acta Poloniae Pharmaceutica, 71(4), 587-595. Retrieved from [Link]

-

ResearchGate. (n.d.). Fragmentation pattern for zolpidem and key degradation products. Retrieved from [Link]

-

R Discovery. (2013). Simultaneous ESI‐APCI(+) ionization and fragmentation pathways for nine benzodiazepines and zolpidem using single quadrupole LC‐MS. Retrieved from [Link]

-

Lee, S., Lee, S., Choi, H., Kim, E., & In, S. (2021). Determination of zolpidem phenyl-4-carboxylic acid and zolpidem 6-carboxylic acid in hair using gas chromatography-electron ionization-tandem mass spectrometry. Biomedical Chromatography, 35(6), e5069. Retrieved from [Link]

-

Xiang, P., Shen, M., Zhuo, X., & Song, F. (2017). LC-MS-MS with Post-Column Reagent Addition for the Determination of Zolpidem and its Metabolite Zolpidem Phenyl-4-carboxylic Acid in Oral Fluid after a Single Dose. Journal of Analytical Toxicology, 41(9), 735-743. Retrieved from [Link]

-

Lewis, J. H., Moore, C. M., & Vine, J. H. (2002). A Simple and Rapid Method for the Identification of Zolpidem Carboxylic Acid in Urine. Journal of Analytical Toxicology, 26(1), 13-16. Retrieved from [Link]

-

Eom, T., Kim, I., Lee, J., Choi, H., Kim, Y., & Paeng, K. (2015). Rapid determination of benzodiazepines, zolpidem and their metabolites in urine using direct injection liquid chromatography-tandem mass spectrometry. Forensic Science International, 255, 126-133. Retrieved from [Link]

-

ResearchGate. (2017). LC-MS-MS with Post-Column Reagent Addition for the Determination of Zolpidem and its Metabolite Zolpidem Phenyl-4-carboxylic Acid in Oral Fluid after a Single Dose. Retrieved from [Link]

Sources

- 1. Zolpidem - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Zolpidem metabolism in vitro: responsible cytochromes, chemical inhibitors, and in vivo correlations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ark-tdm.com [ark-tdm.com]

- 5. unitedchem.com [unitedchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Zolpidem-d6 Phenyl-4-carboxylic Acid | LGC Standards [lgcstandards.com]

- 9. Zolpidem-d6 Phenyl-4-carboxylic Acid | C19H19N3O3 | CID 46783281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Zolpidem Phenyl-4-carboxylic Acid | LGC Standards [lgcstandards.com]

- 11. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 12. youtube.com [youtube.com]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Navigating the Analytical Landscape of Zolpidem Metabolism: A Technical Guide to Zolpidem-d6 Phenyl-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide serves as a critical resource for professionals engaged in the study of zolpidem metabolism and its analytical determination. We will delve into the commercial availability and technical specifications of the stable isotope-labeled internal standard, Zolpidem-d6 Phenyl-4-carboxylic Acid. This document will further provide a comprehensive overview of its application in quantitative bioanalysis, supported by established experimental protocols and an exploration of the underlying scientific principles.

Introduction: The Significance of Zolpidem and its Metabolites

Zolpidem, a widely prescribed non-benzodiazepine hypnotic for the treatment of insomnia, undergoes extensive metabolism in the human body.[1][2][3] Understanding the metabolic fate of zolpidem is paramount in various scientific disciplines, including clinical pharmacology, forensic toxicology, and drug development. The primary metabolic pathway involves the oxidation of the methyl group on the phenyl ring, leading to the formation of Zolpidem Phenyl-4-carboxylic Acid (ZPCA), the major and pharmacologically inactive urinary metabolite.[3][4][5][6] Due to its prevalence and longer detection window compared to the parent drug, ZPCA is a crucial biomarker for assessing zolpidem intake.[3][7][8]

The use of a stable isotope-labeled internal standard, such as Zolpidem-d6 Phenyl-4-carboxylic Acid, is the gold standard for the accurate quantification of ZPCA in biological matrices. The deuterium-labeled analog exhibits nearly identical chemical and physical properties to the unlabeled analyte, ensuring that it behaves similarly during sample preparation and analysis. This co-elution and co-ionization in mass spectrometry-based assays allow for the correction of matrix effects and variations in instrument response, leading to highly reliable and reproducible quantitative results.

Commercial Availability and Technical Specifications

Zolpidem-d6 Phenyl-4-carboxylic Acid is available from several reputable suppliers of reference standards and research chemicals. The following table summarizes the key technical information and commercial sources for this essential analytical tool.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity |

| LGC Standards | Zolpidem-d6 Phenyl-4-carboxylic Acid | 1189868-12-9 | C₁₉H₁₃D₆N₃O₃ | 343.41 | >95% (HPLC)[2][4][9] |

| Clinivex | Zolpidem-d6 Phenyl-4-carboxylic Acid | 1189868-12-9 | C₁₉H₁₃D₆N₃O₃ | 343.41 | Not specified |

| Fisher Scientific | Zolpidem-d6 Phenyl-4-carboxylic Acid, TRC | 1189868-12-9 | C₁₉H₁₃D₆N₃O₃ | 343.41 | Not specified |

| MedchemExpress | Zolpidem phenyl-4-carboxylic acid-d6 | 1189868-12-9 | C₁₉H₁₃D₆N₃O₃ | 343.41 | Not specified |

| Pharmaffiliates | Zolpidem-d6 Phenyl-4-carboxylic Acid | 1189868-12-9 | C₁₉H₁₃D₆N₃O₃ | 343.41 | Not specified |

Storage Conditions: For long-term stability, Zolpidem-d6 Phenyl-4-carboxylic Acid should be stored at -20°C in a tightly sealed container, protected from light and moisture.[2][4][9][10]

The Metabolic Fate of Zolpidem

The biotransformation of zolpidem is a critical aspect of its pharmacology and toxicology. The following diagram illustrates the primary metabolic pathway leading to the formation of Zolpidem Phenyl-4-carboxylic Acid.

Caption: Metabolic pathway of Zolpidem to its major metabolite.

Zolpidem is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, with CYP3A4 playing a major role.[5] The initial step involves the oxidation of the tolyl methyl group to a hydroxymethyl group, forming an intermediate alcohol metabolite. This intermediate is then further oxidized by alcohol dehydrogenase to the corresponding carboxylic acid, Zolpidem Phenyl-4-carboxylic Acid (ZPCA).[10]

Analytical Methodology: Quantification of Zolpidem Phenyl-4-carboxylic Acid

The quantification of ZPCA in biological samples is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, allowing for the accurate measurement of low concentrations of the analyte in complex matrices such as urine, blood, and oral fluid. The use of Zolpidem-d6 Phenyl-4-carboxylic Acid as an internal standard is crucial for the reliability of these methods.

The general workflow for the analysis of ZPCA is depicted in the following diagram:

Caption: General workflow for ZPCA quantification.

Experimental Protocol: LC-MS/MS Analysis of ZPCA in Urine

The following is a representative protocol for the quantification of Zolpidem Phenyl-4-carboxylic Acid in human urine. This protocol is based on methodologies described in the scientific literature and should be optimized and validated for specific laboratory conditions.[3][7][11]

1. Sample Preparation:

-

a. Aliquoting: Take a 1.0 mL aliquot of the urine sample.

-

b. Internal Standard Spiking: Add a known concentration of Zolpidem-d6 Phenyl-4-carboxylic Acid (e.g., 100 ng/mL) to the urine sample.

-

c. Hydrolysis (Optional): For the analysis of total (conjugated and unconjugated) ZPCA, enzymatic hydrolysis using β-glucuronidase may be performed.

-

d. Solid-Phase Extraction (SPE):

-

Condition a mixed-mode SPE cartridge with methanol followed by water.

-

Load the urine sample onto the cartridge.

-

Wash the cartridge with a weak organic solvent to remove interferences.

-

Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol with 2% formic acid).

-

-

e. Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

-

a. Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used (e.g., 100 mm x 2.1 mm, 3.5 µm).[11]

-

Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

-

Flow Rate: Typically in the range of 0.3-0.5 mL/min.

-

-

b. Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive mode is generally employed.

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both ZPCA and Zolpidem-d6 Phenyl-4-carboxylic Acid need to be optimized.

-

3. Data Analysis:

-

a. Calibration Curve: A calibration curve is constructed by plotting the ratio of the peak area of ZPCA to the peak area of the internal standard against the concentration of the calibrators.

-

b. Quantification: The concentration of ZPCA in the unknown samples is determined from the calibration curve.

Conclusion

Zolpidem-d6 Phenyl-4-carboxylic Acid is an indispensable tool for researchers and scientists involved in the quantitative analysis of zolpidem metabolism. Its commercial availability from multiple suppliers ensures its accessibility for a wide range of applications. The use of this stable isotope-labeled internal standard in conjunction with sensitive analytical techniques like LC-MS/MS provides the accuracy and reliability required for pharmacokinetic studies, forensic investigations, and clinical monitoring. The methodologies and information presented in this guide offer a solid foundation for the successful implementation of analytical workflows for the determination of zolpidem's major metabolite.

References

-

Zolpidem. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

- Vlase, L., Neag, M., Buzoianu, A. D., & Leucuta, S. E. (2017).

-

Zolpidem. (n.d.). In ClinPGx. Retrieved January 15, 2026, from [Link]

- Yamaguchi, T., Namera, A., Shiraishi, H., & Go, K. (2022). Qualitative analysis of 7- and 8-hydroxyzolpidem and discovery of novel zolpidem metabolites in postmortem urine using liquid chromatography–tandem mass spectrometry. Forensic Toxicology, 40(1), 133–144.

-

Zolpidem. (2023, June 26). In StatPearls. NCBI Bookshelf. Retrieved January 15, 2026, from [Link]

- Vlase, L., Neag, M., Buzoianu, A. D., & Leucuta, S. E. (2017).

- Soltaninejad, K. (2023). Forensic Aspects of Zolpidem Use. International Journal of Forensic Sciences, 8(3).

- Feng, X., Xiang, P., Chen, H., & Shen, M. (2017). LC–MS-MS with Post-Column Reagent Addition for the Determination of Zolpidem and its Metabolite Zolpidem Phenyl-4-carboxylic Acid in Oral Fluid after a Single Dose. Journal of Analytical Toxicology, 41(9), 735–741.

- Johnson, R. D., & Lewis, R. J. (2009). Analysis of Zolpidem in Postmortem Fluids and Tissues Using Ultra-Performance Liquid Chromatography-Mass Spectrometry.

- Lee, S., Lee, S., Choi, H., & Paeng, K. (2015). Rapid determination of benzodiazepines, zolpidem and their metabolites in urine using direct injection liquid chromatography-tandem mass spectrometry.

- von Moltke, L. L., Greenblatt, D. J., Granda, B. W., Duan, S. X., Grassi, J. M., Venkatakrishnan, K., & Harmatz, J. S. (1999). Zolpidem metabolism in vitro: responsible cytochromes, chemical inhibitors, and in vivo correlations. British Journal of Clinical Pharmacology, 48(1), 89–97.

- Huq, F. (2008). Molecular Modelling Analysis of the Metabolism of Zolpidem. Journal of Pharmacology and Toxicology, 3(2), 93-101.

- Gaillard, Y., & Pepin, G. (2001). Zolpidem: Forensic Aspects for the Toxicologist and Pathologist. Journal of Analytical Toxicology, 25(5), 393-399.

- Lewis, J. H., & Vine, J. H. (2007). A Simple and Rapid Method for the Identification of Zolpidem Carboxylic Acid in Urine. Journal of Analytical Toxicology, 31(4), 221-224.

- Morris, A. A., & Schwope, D. M. (2018). Zolpidem and Zolpidem Carboxylic Acid Results from Medication Monitoring. Journal of Analytical Toxicology, 42(5), 329–333.

- Kim, J., In, S., Choi, H., & Lee, S. (2021). LC-MS/MS method for determining picogram-level of zolpidem and its main metabolites in hair using a zirconia-based sorbent. Talanta, 228, 122041.

-

Tasneem Ali Harasis. (n.d.). Zolpidem Structure and Metabolism Data. Scribd. Retrieved January 15, 2026, from [Link]

- Feng, X., Xiang, P., Chen, H., & Shen, M. (2017). LC-MS-MS with Post-Column Reagent Addition for the Determination of Zolpidem and its Metabolite Zolpidem Phenyl-4-carboxylic Acid in Oral Fluid after a Single Dose. Journal of Analytical Toxicology, 41(9), 735-741.

-

Pharmaffiliates. (n.d.). Zolpidem-d6 Phenyl-4-carboxylic Acid. Retrieved January 15, 2026, from [Link]

- LeBeau, M. A. (n.d.). SOFT-DFC Snapshot – Zolpidem. Society of Forensic Toxicologists.

- Schwope, D. M., DePriest, A., Black, D. L., Caplan, Y. H., Cone, E. J., & Heltsley, R. (2014). Determining zolpidem compliance: urinary metabolite detection and prevalence in chronic pain patients. Journal of analytical toxicology, 38(8), 513–518.

- Schwope, D. M., DePriest, A., Black, D. L., Caplan, Y. H., Cone, E. J., & Heltsley, R. (2014). Determining Zolpidem Compliance: Urinary Metabolite Detection and Prevalence in Chronic Pain Patients. Journal of Analytical Toxicology, 38(8), 513-518.

- Unichem Laboratories Ltd. (2005). Process for the synthesis of zolpidem.

- ARK Diagnostics, Inc. (n.d.). Sensitive And Rapid Homogeneous Immunoassay For The Detection Of Zolpidem And Its Major Metabolite In Urine.

- Yilmaz, B., & Yilmaz, I. (2019). Development and validation of a practical analytical method for Zolpidem as a drug facilitated crime tool.

-

Cerilliant. (n.d.). Zolpidem phenyl-4-carboxylic acid. Retrieved January 15, 2026, from [Link]

- Unichem Laboratories Ltd. (2005). Process for the synthesis of zolpidem.

Sources

- 1. Zolpidem - Wikipedia [en.wikipedia.org]

- 2. Zolpidem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. chem.ubbcluj.ro [chem.ubbcluj.ro]

- 5. Zolpidem metabolism in vitro: responsible cytochromes, chemical inhibitors, and in vivo correlations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. soft-tox.org [soft-tox.org]

- 7. Determining zolpidem compliance: urinary metabolite detection and prevalence in chronic pain patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ClinPGx [clinpgx.org]

- 11. Rapid determination of benzodiazepines, zolpidem and their metabolites in urine using direct injection liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on Zolpidem-d6 Phenyl-4-carboxylic Acid: A Major Metabolite of Zolpidem

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Zolpidem, a widely prescribed non-benzodiazepine hypnotic for the treatment of insomnia, undergoes extensive metabolism in the human body. The primary metabolic pathway leads to the formation of Zolpidem phenyl-4-carboxylic acid, a pharmacologically inactive metabolite.[1][2] The quantification of this major metabolite, often in conjunction with the parent drug, is crucial in clinical and forensic toxicology to determine compliance, assess potential misuse, and investigate drug-facilitated crimes.[3][4][5] The use of a stable isotope-labeled internal standard, such as Zolpidem-d6 Phenyl-4-carboxylic Acid, is paramount for achieving accurate and reliable quantitative results in bioanalytical methods, primarily those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comprehensive technical overview of Zolpidem-d6 Phenyl-4-carboxylic Acid, its metabolic origin, and a detailed, field-proven protocol for its quantification in biological matrices.

Introduction to Zolpidem and its Metabolism

Zolpidem, marketed under trade names such as Ambien®, is a sedative-hypnotic that enhances the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[6] Its rapid onset of action and short half-life (1.4–4.5 hours) make it effective for initiating sleep.[3] However, this short half-life also presents a challenge for its detection in biological samples, as the parent drug is quickly eliminated.[3]

Zolpidem is extensively metabolized in the liver by a consortium of cytochrome P450 (CYP) enzymes, with CYP3A4 being the most significant contributor, followed by CYP2C9 and CYP1A2.[6][7][8] The primary metabolic routes involve the oxidation of the methyl groups on the phenyl and imidazopyridine rings.[3] The major metabolite, Zolpidem phenyl-4-carboxylic acid (ZCA), is formed through the oxidation of the tolyl methyl group.[2][3] This metabolite is inactive and is excreted in the urine. Due to its higher prevalence and longer detection window in urine compared to the parent drug, monitoring for ZCA is a more reliable indicator of Zolpidem intake.[3][4]

Metabolic Pathway of Zolpidem

The biotransformation of Zolpidem to Zolpidem Phenyl-4-carboxylic Acid is a multi-step enzymatic process primarily occurring in the liver. The key steps involve hydroxylation of the methyl group on the phenyl ring, followed by further oxidation to a carboxylic acid.

Caption: Metabolic conversion of Zolpidem to its major metabolite.

Physicochemical Properties of Zolpidem-d6 Phenyl-4-carboxylic Acid

The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry. Zolpidem-d6 Phenyl-4-carboxylic Acid serves as an ideal internal standard for the quantification of Zolpidem Phenyl-4-carboxylic Acid. Its six deuterium atoms result in a mass shift that allows for its differentiation from the unlabeled analyte by the mass spectrometer, while its chemical and physical properties are nearly identical, ensuring it behaves similarly during sample preparation and chromatographic separation.

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₃D₆N₃O₃ | [9] |

| Molecular Weight | 343.41 g/mol | [10] |

| CAS Number | 1189868-12-9 | [11] |

| Appearance | Off-white solid | [12] |

| Melting Point | >200 °C (decomposition) | [12] |

Analytical Methodology for Quantification

The quantification of Zolpidem Phenyl-4-carboxylic Acid in biological matrices is most reliably achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity, specificity, and a wide dynamic range. The following protocol outlines a robust and validated method for the analysis of Zolpidem Phenyl-4-carboxylic Acid in urine, incorporating Zolpidem-d6 Phenyl-4-carboxylic Acid as the internal standard.

Experimental Workflow

The overall analytical workflow is designed to ensure accuracy and reproducibility, from sample receipt to final data analysis.

Caption: A typical bioanalytical workflow for metabolite quantification.

Step-by-Step Protocol

This protocol is a self-validating system, where the inclusion of calibrators, quality control samples, and a stable isotope-labeled internal standard ensures the accuracy and precision of each analytical run.

3.2.1. Reagents and Materials

-

Zolpidem Phenyl-4-carboxylic Acid reference standard

-

Zolpidem-d6 Phenyl-4-carboxylic Acid internal standard (IS) solution (e.g., 1 µg/mL in methanol)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

Phosphate buffer (pH 6.0)

-

Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

3.2.2. Sample Preparation (Solid Phase Extraction)

-

Sample Aliquoting: Pipette 1 mL of urine (calibrator, quality control, or unknown sample) into a labeled polypropylene tube.

-

Internal Standard Fortification: Add a precise volume (e.g., 50 µL) of the Zolpidem-d6 Phenyl-4-carboxylic Acid IS solution to each tube. This step is critical as the IS corrects for variability in extraction recovery and matrix effects.

-

Hydrolysis (Optional but Recommended): For urine samples, enzymatic hydrolysis with β-glucuronidase can be performed to cleave any conjugated metabolites, providing a measure of total metabolite concentration.

-

Sample Pre-treatment: Add 1 mL of phosphate buffer (pH 6.0) to each sample and vortex.

-

SPE Column Conditioning: Condition the SPE cartridges sequentially with 2 mL of methanol and 2 mL of deionized water.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 2 mL of deionized water followed by 2 mL of an appropriate organic solvent (e.g., 20% methanol in water) to remove interferences.

-

Elution: Elute the analyte and internal standard with 2 mL of a suitable elution solvent (e.g., 2% formic acid in methanol).

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

3.2.3. LC-MS/MS Analysis

The chromatographic separation and mass spectrometric detection parameters must be optimized for selectivity and sensitivity.

| LC Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| MS Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| Zolpidem Phenyl-4-carboxylic Acid | 338.2 | 263.1 | 148.1 |

| Zolpidem-d6 Phenyl-4-carboxylic Acid | 344.2 | 269.1 | 154.1 |

Note: The specific m/z values may vary slightly depending on the instrument and its calibration. These transitions should be empirically determined and optimized.

Method Validation

For use in regulated environments, the analytical method must be fully validated according to guidelines from bodies such as the FDA or EMA. Key validation parameters include:

-

Selectivity: Absence of interfering peaks at the retention times of the analyte and IS in blank matrix samples.

-

Linearity: A linear relationship between concentration and response, typically with a correlation coefficient (r²) > 0.99.

-

Accuracy and Precision: Intra- and inter-day accuracy (% bias) and precision (% CV) should be within ±15% (±20% at the Lower Limit of Quantification).

-

Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.

-

Recovery: The efficiency of the extraction process.

-

Stability: Analyte stability under various storage and processing conditions.

Conclusion

The accurate quantification of Zolpidem Phenyl-4-carboxylic Acid is a critical component of monitoring Zolpidem use and misuse. The implementation of a robust LC-MS/MS method utilizing a stable isotope-labeled internal standard, such as Zolpidem-d6 Phenyl-4-carboxylic Acid, provides the necessary specificity, sensitivity, and reliability for clinical and forensic applications. The detailed protocol and workflow presented in this guide offer a field-proven foundation for researchers and scientists to develop and validate their own high-quality bioanalytical methods. The principles of this self-validating system, grounded in the use of appropriate standards and controls, ensure the trustworthiness and scientific integrity of the generated data.

References

-

Choi, H., & Lee, S. (2019). Rapid determination of benzodiazepines, zolpidem and their metabolites in urine using direct injection liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 174, 290-297. [Link]

-

Feng, X., Xiang, P., Chen, H., & Shen, M. (2017). LC–MS-MS with Post-Column Reagent Addition for the Determination of Zolpidem and its Metabolite Zolpidem Phenyl-4-carboxylic Acid in Oral Fluid after a Single Dose. Journal of Analytical Toxicology, 41(9), 735–741. [Link]

-